N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide
Description
N-(6-((2-Oxo-2-((4-(Trifluoromethoxy)Phenyl)Amino)Ethyl)Thio)Pyridazin-3-Yl)Propionamide is a pyridazine-based compound featuring a trifluoromethoxy-substituted phenylamino group and a propionamide side chain. Its structure includes a pyridazine core modified with a thioether-linked 2-oxoethylamine moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O3S/c1-2-13(24)21-12-7-8-15(23-22-12)27-9-14(25)20-10-3-5-11(6-4-10)26-16(17,18)19/h3-8H,2,9H2,1H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTPBUIQMWGPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of a trifluoromethoxy phenyl group and a pyridazinyl group in its structure suggests that it might interact with its targets through hydrogen bonding or pi-pi stacking
Biochemical Pathways
Given its structure, it could potentially interfere with pathways involving proteins or enzymes that interact with similar chemical groups. More research is needed to elucidate the specific pathways affected.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of a trifluoromethoxy group could potentially enhance its metabolic stability.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its chemical structure, it could potentially modulate the activity of its target proteins or enzymes, leading to downstream effects on cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the trifluoromethoxy group might enhance the compound’s stability under various environmental conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations:
Core Heterocycle : The target compound and ’s example share a pyridazine core, while GNF-2-deg-BUMP () uses a pyrimidine core. Pyridazine derivatives are associated with ATX modulation, whereas pyrimidines (e.g., ) may favor antiviral activity .
Substituent Position : The target compound’s 4-(trifluoromethoxy)phenyl group contrasts with the 2-(trifluoromethyl)phenyl group in ’s analogue. Para-substituted trifluoromethoxy groups may enhance metabolic stability compared to ortho-substituted trifluoromethyl groups .
Propionamide’s aliphatic chain may improve membrane permeability .
Q & A
Q. What are the key challenges in synthesizing N-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)pyridazin-3-yl)propionamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thioether formation, amide coupling, and purification. Key challenges include controlling regioselectivity during pyridazine functionalization and minimizing side reactions (e.g., oxidation of thiol groups). Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation .
- Employ catalysts like EDCI/HOBt for efficient amide bond formation .
- Monitor reactions via TLC/HPLC to assess intermediates .
Table 1 : Example reaction conditions for thioether formation:
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, THF | DMF | 0–25 | 65–78 |
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy group at δ 120–125 ppm in ¹³C) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~470.1) .
- HPLC : Purity assessment (≥95% via C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
- Methodological Answer :
- Enzyme assays : Test inhibition of kinases or proteases linked to disease pathways (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- Solubility : Use shake-flask method with PBS/DMSO to guide formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods. Systematic approaches include:
- Design of Experiments (DoE) : Vary parameters (e.g., temp, solvent) to identify critical factors .
- Scale-up studies : Assess reproducibility at 1–10 mmol scales .
Table 2 : Yield comparison for analogous thioether intermediates:
| Compound | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Analog A | DCM | EDCI | 62 | |
| Analog B | THF | DCC | 48 |
Q. What mechanistic studies are recommended to elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock/Vina to predict binding modes with target proteins (e.g., PARP-1) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) .
- Metabolic stability : LC-MS/MS to track hepatic clearance in microsomal assays .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions .
- Storage recommendations : -20°C in anhydrous DMSO to prevent hydrolysis .
Table 3 : Stability data (half-life in hours):
| Condition | pH 3 | pH 7 | pH 9 |
|---|---|---|---|
| 25°C | 8.2 | 72 | 4.5 |
| 40°C | 2.1 | 24 | 1.3 |
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- QSAR modeling : Use MOE or Schrödinger to correlate substituents (e.g., trifluoromethoxy) with bioactivity .
- ADMET prediction : SwissADME to forecast permeability, CYP inhibition .
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
